molecular formula C11H9ClN2O2S B2789550 (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034487-32-4

(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone

Cat. No. B2789550
CAS RN: 2034487-32-4
M. Wt: 268.72
InChI Key: LFUYAZFRQVDMGL-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been investigated. In

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research , particularly in the development of novel therapeutic agents. Derivatives of similar thiophene compounds have been evaluated for their in vitro anticancer activities against various cancer cell lines, such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). These studies suggest that the compound could be a candidate for further investigation in cancer treatment .

Biological Assays

Thiophene derivatives are known to be used as biochemical reagents . They can serve as biological materials or organic compounds in life science-related research, potentially aiding in the study of biochemical pathways or as part of assay development .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-10-2-1-9(17-10)11(15)14-4-3-8-7(6-14)5-13-16-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUYAZFRQVDMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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